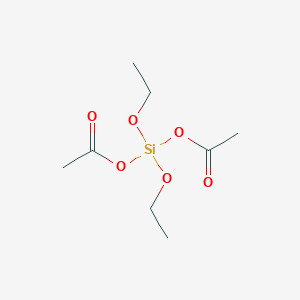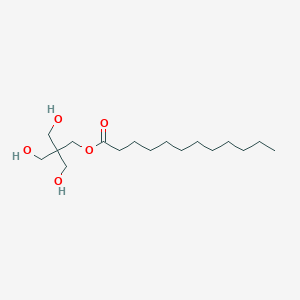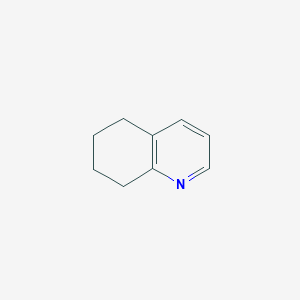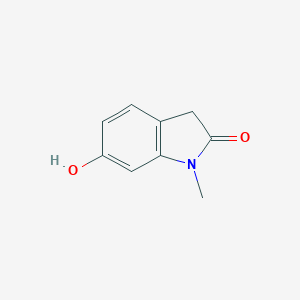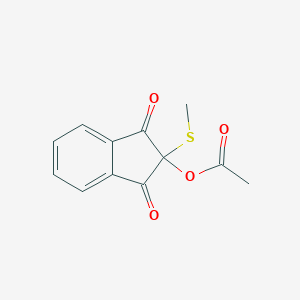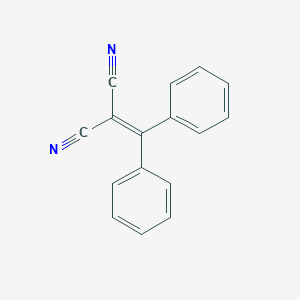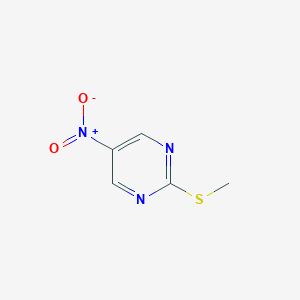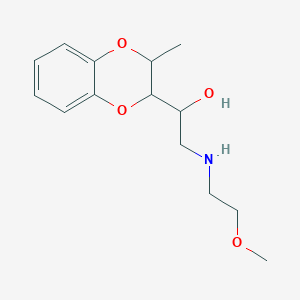
alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol, also known as AEMBM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AEMBM is a benzodioxan derivative that belongs to the family of psychoactive compounds. The compound has been found to exhibit various biochemical and physiological effects, which make it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol is not fully understood. However, it has been suggested that the compound may act on the central nervous system by modulating the levels of neurotransmitters, such as serotonin, dopamine, and norepinephrine. alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol may also interact with various receptors, such as GABA and glutamate receptors, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has been found to exhibit various biochemical and physiological effects. The compound has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are associated with mood regulation. alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has also been found to reduce the levels of corticosterone, a stress hormone, which may contribute to its anxiolytic effects. Additionally, alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has been shown to exhibit antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, which makes it readily available for research. alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol also exhibits a wide range of pharmacological activities, which makes it a versatile compound for various studies. However, alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has some limitations for lab experiments. The compound has not been extensively studied in vivo, which limits its potential therapeutic applications. Additionally, the exact mechanism of action of alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol is not fully understood, which makes it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the research of alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol. One potential direction is to investigate the compound's potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to further explore the compound's pharmacological activities, such as its analgesic and anti-inflammatory effects. Additionally, future research could focus on elucidating the exact mechanism of action of alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol, which would provide valuable insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol involves the reaction of 3-methyl-1,4-benzodioxan-2-methanol with 2-chloroethylamine hydrochloride and sodium hydroxide. The reaction is carried out in a solvent, such as methanol or ethanol, at a specific temperature and pressure. The product is then purified through various techniques, such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit various pharmacological activities, such as antidepressant, anxiolytic, and analgesic effects. alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has also been investigated for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
13627-89-9 |
|---|---|
Produktname |
alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol |
Molekularformel |
C14H21NO4 |
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
2-(2-methoxyethylamino)-1-(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)ethanol |
InChI |
InChI=1S/C14H21NO4/c1-10-14(11(16)9-15-7-8-17-2)19-13-6-4-3-5-12(13)18-10/h3-6,10-11,14-16H,7-9H2,1-2H3 |
InChI-Schlüssel |
ILMIXXVAQMFUGM-UHFFFAOYSA-N |
SMILES |
CC1C(OC2=CC=CC=C2O1)C(CNCCOC)O |
Kanonische SMILES |
CC1C(OC2=CC=CC=C2O1)C(CNCCOC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




